N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide
Description
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a pyrrolidin-1-yl group. The 3-position of the triazolopyridazine is further functionalized with a methyl linker bearing a thiophene-3-carboxamide moiety. The compound’s molecular formula is inferred as C16H15N7OS (based on structural analogs in , and 5), with a molecular weight of approximately 361.4 g/mol.
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c22-15(11-5-8-23-10-11)16-9-14-18-17-12-3-4-13(19-21(12)14)20-6-1-2-7-20/h3-5,8,10H,1-2,6-7,9H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYLBRSEFBROTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CSC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system.
Mode of Action
It’s known that triazole compounds can interact with various enzymes and receptors, leading to a range of biological activities.
Biochemical Pathways
Triazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular effects.
Result of Action
Triazole compounds are known to show versatile biological activities.
Biological Activity
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, including antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data tables.
Chemical Structure
The compound features a complex structure that includes:
- A pyrrolidine moiety
- A triazolo-pyridazine framework
- A thiophene carboxamide group
This unique combination contributes to its diverse biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of triazolo compounds exhibit promising antitumor activity. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines. In vitro studies demonstrated that related triazolo-pyridazine derivatives had significant cytotoxic effects on cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Similar triazolo derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide in LPS-stimulated macrophages, suggesting a mechanism for reducing inflammation .
Antimicrobial Activity
In addition to its antitumor properties, the compound may exhibit antimicrobial effects. Research on related pyrazole derivatives has indicated strong antibacterial activity, particularly against Gram-positive bacteria, by disrupting cell membrane integrity .
Case Studies and Research Findings
- Triazolo Derivatives Against Cancer : A study synthesized a series of triazolo derivatives and evaluated their effects on c-Met kinase activity and associated cancer cell lines. The most effective compounds inhibited c-Met with IC50 values comparable to established drugs .
- Inflammation Models : In vitro assays demonstrated that specific triazolo compounds effectively reduced inflammatory markers in cellular models, indicating their potential for therapeutic use in inflammatory diseases .
- Antifungal Activity : Novel pyrazole carboxamide derivatives were tested against various phytopathogenic fungi, showing moderate to excellent antifungal activity compared to standard treatments .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to the presence of the triazolo and thiophene moieties. These include:
- Anticancer Activity : The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit AXL receptor tyrosine kinase, which plays a role in tumor growth and metastasis .
- Anti-inflammatory Effects : Research indicates that derivatives of triazolo compounds can exhibit significant anti-inflammatory properties. These effects are often assessed through in vitro assays measuring the inhibition of COX enzymes .
- Antimicrobial Activity : Some studies have suggested that triazole derivatives can inhibit the growth of various pathogens, including those resistant to conventional antibiotics .
Case Studies
Several studies highlight the effectiveness of this compound and its analogs in various therapeutic areas:
- Cancer Treatment : A study demonstrated that a similar compound inhibited AXL receptor tyrosine kinase activity in vitro and showed significant antitumor effects in vivo models . This positions it as a candidate for further development in cancer therapeutics.
- Anti-inflammatory Research : In vitro assessments have shown that compounds with similar structural features effectively inhibit COX enzymes, suggesting potential for treating inflammatory diseases .
Comparison with Similar Compounds
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide
- Key Differences : The 6-position substituent is thiophen-2-yl instead of pyrrolidin-1-yl, and the carboxamide group is linked to a 1-methylindazole moiety.
- Molecular Formula : C19H15N7OS
- Molecular Weight : 389.4 g/mol (vs. ~361.4 g/mol for the target compound) .
- Significance : The thiophene substitution may alter electronic properties and binding affinity compared to the pyrrolidine group.
N-Phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
- Key Differences : The 6-position is substituted with a piperidine-3-carboxamide-phenyl group, omitting the pyrrolidine moiety.
- Molecular Formula : C17H18N6O
- Molecular Weight : 322.36 g/mol
- Physicochemical Data : Density = 1.4±0.1 g/cm³; LogP = 0.85 (indicating moderate lipophilicity) .
Carboxamide Group Modifications
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide
- Key Differences : Replaces thiophene-3-carboxamide with furan-2-carboxamide .
- Molecular Formula : C15H16N6O2
- Molecular Weight : 312.33 g/mol
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- Key Differences : Substitutes thiophene with a benzothiazole-6-carboxamide group.
- Molecular Formula : C18H17N7OS
- Molecular Weight : 379.4 g/mol
Physicochemical and Structural Comparison Table
Key Observations
Lipophilicity : The LogP value of 0.85 for the piperidine-phenyl analog suggests better membrane permeability compared to unmeasured analogs .
Electronic Effects : Thiophene (sulfur-containing) vs. furan (oxygen-containing) substitutions may influence solubility and metabolic pathways .
Preparation Methods
Reductive Amination Approach
An alternative route employs reductive amination between 3-aminomethyltriazolopyridazine and thiophene-3-carbaldehyde, followed by oxidation to the carboxamide. This method, however, yields <50% due to over-reduction side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 30 min) accelerates the cyclocondensation step, improving yields to 68% while reducing reaction time by 60%.
Challenges and Optimization
- Regioisomer Separation : Chromatography remains essential for isolating the [4,3-b] regioisomer, contributing to 15–20% yield loss.
- Chloromethylation Side Reactions : Competing dimerization during chloromethylation necessitates strict temperature control (<40°C).
- Pyrrolidine Solubility : Using polar aprotic solvents like DMF enhances pyrrolidine solubility, reducing reaction time by 25%.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step heterocyclic assembly, starting with the formation of the triazolo-pyridazine core, followed by pyrrolidine substitution at position 6, and subsequent coupling of the thiophene-3-carboxamide moiety via reductive amination or nucleophilic substitution. Key optimizations include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify protons/carbons in the triazolo-pyridazine core (e.g., δ 8.2–8.5 ppm for pyridazine protons) and thiophene substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 379.39) .
- Elemental Analysis : Matches theoretical C, H, N, S percentages (±0.3%) .
Q. What are the primary physicochemical properties critical for biological testing?
- Key Properties :
- Solubility : Assessed in DMSO (≥10 mM for in vitro assays) and aqueous buffers (pH 7.4) using dynamic light scattering .
- LogP : Calculated via HPLC (e.g., LogP ~2.5) to predict membrane permeability .
- Stability : Evaluated under physiological conditions (37°C, pH 7.4) over 24–48 hours via LC-MS to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response validation : Replicate assays (e.g., IC in kinase inhibition) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects .
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
- Structural analogs comparison : Compare with derivatives (e.g., pyrazole or piperidine variants) to isolate SAR trends .
Q. What strategies are employed to optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
- Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- Prodrug design : Introduce acetyl-protected amines or ester groups to enhance oral bioavailability .
- Plasma protein binding : Measure via equilibrium dialysis (e.g., >90% binding may limit free drug concentration) .
Q. How is the compound’s mechanism of action elucidated at the molecular level?
- Methodology :
- Molecular docking : Simulate binding to targets (e.g., kinase ATP-binding pockets) using AutoDock Vina; validate with mutagenesis (e.g., K101A in GSK-3β) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K) to purified proteins .
- Transcriptomic profiling : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Methodology :
- Scaffold diversification : Synthesize analogs with substitutions at the pyrrolidine (e.g., cyclopentane) or thiophene (e.g., furan) positions .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity .
- Crystallography : Co-crystallize with target proteins (e.g., CDK2) to visualize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
